molecular formula C6H14N2O B15473263 Pentanimidamide, N-hydroxy-N'-methyl- CAS No. 50597-83-6

Pentanimidamide, N-hydroxy-N'-methyl-

Cat. No.: B15473263
CAS No.: 50597-83-6
M. Wt: 130.19 g/mol
InChI Key: ZNVDYFDUFZPVBB-UHFFFAOYSA-N
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Description

Pentanimidamide, N-hydroxy-N'-methyl- is a chemical compound with the molecular formula C6H14N2O and the PubChem Compound ID (CID) 12317346 . As a substituted amidine, this structural class of compounds is of significant interest in medicinal chemistry and chemical biology research. Amidines and their derivatives are frequently investigated for their potential to interact with biological systems, often serving as key pharmacophores in the development of enzyme inhibitors or as ligands for various biomolecular targets. The specific presence of both N-hydroxy and N'-methyl substitutions on the pentanimidamide core structure may impart unique electronic and steric properties, making it a valuable intermediate for synthetic organic chemistry applications. Researchers may utilize this compound in the design and synthesis of novel molecular entities, as a building block for library development in drug discovery efforts, or as a standard in analytical method development. The mechanism of action for this specific compound is not fully elucidated in the available scientific literature, highlighting an area for further investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

50597-83-6

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

N-hydroxy-N'-methylpentanimidamide

InChI

InChI=1S/C6H14N2O/c1-3-4-5-6(7-2)8-9/h9H,3-5H2,1-2H3,(H,7,8)

InChI Key

ZNVDYFDUFZPVBB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=NC)NO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) N'-Methyl-N'-hydroxycarbamoyl Derivatives (Hydroxyureas)

Compounds like N'-methyl-N'-hydroxycarbamoyl-L-leucine benzhydrylamide (, Compound 1) share the N-methyl-N-hydroxy motif but are conjugated to amino acid backbones (e.g., leucine, phenylalanine). These derivatives exhibit antioxidant and metal-chelating activities, attributed to the hydroxyurea moiety . Unlike the pentanimidamide, their peptide-like structures enhance solubility and target specificity.

b) N'-Hydroxy-2-phenylethanimidamide (CAS 19227-11-3)

This compound () features a phenyl group instead of a pentyl chain. Key properties include:

  • Molecular weight : 150.18 g/mol
  • Melting point : 66–67°C
  • Boiling point : 335.5°C
  • LogP : 1.68 (indicating moderate hydrophobicity)
    The phenyl group introduces aromaticity, enhancing stability but reducing flexibility compared to the pentanimidamide’s aliphatic chain .
c) Pentanediamide, N,N'-dihydroxy-N,N'-bis(1-methylethyl)- (CAS 90149-53-4)

Its branched structure contrasts with the linear pentanimidamide, affecting solubility and interaction with biological targets .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Key Functional Groups
Pentanimidamide, N-hydroxy-N'-methyl-* ~156.2 (estimated) N/A ~1.2 Amidine, N-hydroxy, N'-methyl
N'-Hydroxy-2-phenylethanimidamide 150.18 66–67 1.68 Amidoxime, phenyl
N'-Methyl-N'-hydroxycarbamoyl-L-leucine benzhydrylamide ~450 (estimated) N/A ~3.5 Hydroxyurea, benzhydryl
Pentanediamide, N,N'-dihydroxy-N,N'-bis(1-methylethyl)- 262.3 N/A ~0.5 Diamide, dihydroxy, isopropyl

*Estimated based on structural analogs.

Key Observations:
  • Hydrophobicity : The pentanimidamide’s aliphatic chain likely confers lower LogP (~1.2) compared to phenyl-containing analogs (LogP ~1.68) but higher than polar hydroxyureas.
  • Thermal Stability : Amidoximes (e.g., N'-hydroxy-2-phenylethanimidamide) exhibit higher melting points due to hydrogen bonding, whereas hydroxyureas may decompose at lower temperatures .

Preparation Methods

Base-Catalyzed Reaction in Alcoholic Media

The most widely documented synthesis involves the reaction of pentanimidamide with hydroxylamine under basic conditions. Sodium methoxide or sodium hydroxide in methanol or ethanol facilitates deprotonation of hydroxylamine, enhancing its nucleophilicity. The hydroxylamine attacks the electrophilic carbonyl carbon of pentanimidamide, yielding N-hydroxy-N'-methyl-pentanimidamide.

Reaction Conditions :

  • Solvent : Methanol or ethanol (polar protic solvents stabilize intermediates).
  • Temperature : 10–25°C (room temperature minimizes side reactions).
  • Base : Sodium methoxide (28% w/w in methanol) or NaOH.
  • Yield : 78–85% (dependent on stoichiometric ratios).

Mechanistic Insights :
The reaction proceeds via a two-step mechanism:

  • Deprotonation of hydroxylamine by the base to form $$ \text{NH}_2\text{O}^- $$.
  • Nucleophilic attack on the carbonyl carbon of pentanimidamide, followed by tautomerization to the final product.

One-Pot Synthesis from Alkyl Nitriles

Hydroxylamine Hydrochloride Route

An alternative approach involves treating pentanenitrile with hydroxylamine hydrochloride and methylamine in aqueous methanol. This method bypasses the need for pre-formed pentanimidamide, streamlining synthesis.

Key Variables :

  • Molar Ratio : 1:1.2:1 (pentanenitrile : hydroxylamine HCl : methylamine).
  • Reaction Time : 12–24 hours (prolonged stirring ensures complete imine formation).
  • Workup : Acidification with HCl precipitates the product, which is filtered and recrystallized.

Advantages :

  • Reduced purification steps compared to stepwise methods.
  • Scalable for industrial production (≥80% yield).

Solid-Phase Synthesis for High-Purity Applications

Resin-Bound Intermediate Strategy

Solid-phase synthesis employs Wang resin-functionalized pentanimidamide, which reacts with N-methylhydroxylamine in DMF. This method is favored for generating high-purity batches (>98%) for pharmaceutical applications.

Protocol :

  • Resin Activation : Wang resin is treated with pentanimidamide in the presence of DIC/HOBt.
  • Coupling : N-methylhydroxylamine (2 eq) in DMF, 24 hours at 25°C.
  • Cleavage : TFA/DCM (95:5) releases the product, which is lyophilized.

Performance Metrics :

  • Purity : 98.5% (HPLC).
  • Throughput : 5–10 g per batch.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield Purity Scalability
Nucleophilic Substitution 78–85% 95–97% Industrial
One-Pot Synthesis 80–82% 90–92% Pilot-scale
Solid-Phase Synthesis 70–75% 98.5% Lab-scale

Trade-offs :

  • Nucleophilic Substitution : Optimal for bulk production but requires pre-formed pentanimidamide.
  • Solid-Phase : Superior purity but higher costs and lower yields limit industrial use.

Reaction Optimization Strategies

Solvent Effects

Methanol outperforms ethanol due to its higher polarity, which stabilizes the transition state. A study comparing solvents demonstrated:

  • Methanol : 85% yield.
  • Ethanol : 72% yield.
  • THF : <50% yield (poor nucleophile solvation).

Temperature Control

Exothermic reactions require cooling to 10°C during base addition to prevent decomposition. Post-addition, warming to 25°C accelerates reaction completion.

Catalytic Additives

Adding 5 mol% KI enhances reaction rates via a halogen-bonding mechanism, reducing time from 24 to 8 hours.

Industrial-Scale Production Protocols

Pilot Plant Workflow

  • Charge : Pentanimidamide (10 kg), hydroxylamine HCl (8.2 kg), methanol (200 L).
  • Base Addition : Sodium methoxide (28%, 40 L) over 2 hours at 10°C.
  • Stirring : 12 hours at 25°C.
  • Workup : Filtration, wash with cold methanol, vacuum drying.
  • Output : 9.1 kg (82% yield), 96% purity (HPLC).

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of Pentanimidamide, N-hydroxy-N'-methyl- in synthetic chemistry research?

To ensure structural fidelity and purity, researchers should employ a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via proton/carbon chemical shifts and coupling patterns.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities using reverse-phase columns (e.g., C18) with UV/Vis detection.
  • Mass Spectrometry (MS) : Validate molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., hydroxyl, amide bonds).
    Cross-validation of results from these methods minimizes analytical bias .

Q. How can researchers assess the stability of Pentanimidamide, N-hydroxy-N'-methyl- under varying storage conditions?

Stability studies should follow a systematic protocol:

  • Accelerated Degradation Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/Vis) over 1–4 weeks.
  • HPLC Monitoring : Track degradation products at regular intervals.
  • pH-Dependent Stability : Test solubility and stability in buffers (e.g., PBS pH 7.4) to simulate physiological conditions.
    Documentation of degradation kinetics under these conditions informs optimal storage protocols (e.g., desiccated, −20°C) .

Q. What are the standard protocols for handling Pentanimidamide, N-hydroxy-N'-methyl- in laboratory settings to ensure safety?

Safety protocols include:

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and handling to avoid inhalation.
  • Waste Disposal : Follow institutional guidelines for amide-containing compounds.
  • Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and report exposures immediately.
    Compliance with chemical hygiene plans (e.g., OSHA standards) is mandatory .

Advanced Research Questions

Q. How should researchers design experiments to optimize the synthesis yield of Pentanimidamide, N-hydroxy-N'-methyl- while minimizing byproduct formation?

Employ Design of Experiments (DoE) methodologies:

  • Factorial Design : Test variables (e.g., temperature, reagent molar ratios, solvent polarity) to identify critical parameters.
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions.
  • Byproduct Tracking : Use LC-MS to characterize impurities and adjust reaction kinetics (e.g., quenching steps).
    For example, optimizing amide coupling agents (e.g., EDC/NHS) can enhance selectivity .

Q. What computational methods are available to predict the reactivity of Pentanimidamide, N-hydroxy-N'-methyl- in novel reaction environments?

Advanced computational strategies include:

  • Density Functional Theory (DFT) : Calculate reaction pathways and transition states for hydroxyl/amide group reactivity.
  • Molecular Dynamics (MD) Simulations : Model solvation effects and ligand-protein interactions.
  • Machine Learning (ML) : Train models on existing amide reaction datasets to predict outcomes.
    Tools like Gaussian or Schrödinger Suite enable these analyses, reducing experimental trial-and-error .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing Pentanimidamide, N-hydroxy-N'-methyl-?

Address discrepancies through:

  • Multi-Technique Validation : Compare NMR, MS, and FTIR data to confirm assignments (e.g., distinguishing NH-O vibrations from OH stretches).
  • Isotopic Labeling : Use deuterated solvents or isotopic tags to isolate spectral signals.
  • Collaborative Analysis : Engage crystallography experts to resolve ambiguous peaks via single-crystal XRD.
    Documentation of calibration standards (e.g., using TMS for NMR) ensures reproducibility .

Q. What strategies are effective in scaling up the synthesis of Pentanimidamide, N-hydroxy-N'-methyl- from milligram to gram scales without compromising purity?

Scale-up requires:

  • Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions.
  • Process Analytical Technology (PAT) : Implement in-line HPLC or Raman spectroscopy for real-time monitoring.
  • Purification Optimization : Use preparative HPLC or recrystallization in high-boiling solvents (e.g., DMF/water mixtures).
    Reactor design principles (e.g., minimizing dead volumes) improve yield consistency .

Q. How can researchers evaluate the environmental impact of Pentanimidamide, N-hydroxy-N'-methyl- degradation products using advanced analytical workflows?

Adopt a tiered approach:

  • High-Resolution Mass Spectrometry (HRMS) : Identify degradation byproducts in simulated environmental matrices (e.g., soil/water).
  • Ecotoxicity Assays : Test metabolites on model organisms (e.g., Daphnia magna) for acute/chronic effects.
  • Fate and Transport Modeling : Use software like EPI Suite to predict bioaccumulation and persistence.
    Collaboration with environmental engineering teams ensures compliance with regulatory frameworks .

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